![molecular formula C13H17ClFN B2448465 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine CAS No. 1341899-73-7](/img/structure/B2448465.png)
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine
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Overview
Description
The compound “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” is a derivative of piperidine, a common organic compound used in chemical synthesis . Piperidine derivatives are often used in the pharmaceutical industry due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” were not found, benzyl bromide is often used as a reagent in the synthesis of various fluorinated compounds .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” would likely include a piperidine ring, a fluorobenzyl group, and a chloromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine” could not be determined from the available information .Scientific Research Applications
Synthesis and Evaluation in Radiopharmaceuticals
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine and its derivatives have been explored in the synthesis of radiopharmaceuticals. For example, in the study by Lee et al. (2000), a fluorobenzyl derivative was synthesized for potential use in imaging acetylcholinesterase. Although the compound showed potent in vitro activity, it was not suitable for in vivo acetylcholinesterase studies due to nonspecific distribution in brain regions (Lee et al., 2000). Additionally, Labas et al. (2011) developed specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for NR2B NMDA receptors. However, these compounds were not suitable for imaging the NR2B NMDA receptors due to poor brain penetration (Labas et al., 2011).
Synthesis in Pharmacology
This compound has been used as a building block in the synthesis of pharmacologically relevant compounds. Rodríguez-Franco and Fernández-Bachiller (2002) described the first synthesis of l-benzyl-4-(chloromethyl)piperidine and its application in synthesizing potential pharmaceuticals. The reaction with purines yielded various derivatives showing the versatility of this compound in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).
Exploration in Neuropharmacology
In neuropharmacology, compounds derived from 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine have been studied for their interaction with monoamine transporters. Kolhatkar et al. (2003) conducted a structure-activity relationship study of derivatives, which revealed their affinity at dopamine, serotonin, and norepinephrine transporters in the brain. This study demonstrates the compound's significance in exploring new therapeutic options for neurological disorders (Kolhatkar et al., 2003).
Application in Cancer Research
In cancer research, derivatives of 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine have shown potential. Yang et al. (2009) synthesized compounds based on this molecule and evaluated their anti-leukemia activity. These compounds were able to inhibit the growth of K562 cells, indicating their potential in anti-leukemia therapy (Yang et al., 2009).
Potential in Heterocyclic Chemistry
The compound has also found applications in heterocyclic chemistry. For instance, its derivatives have been used in the synthesis of novel bioactive heterocycles, as reported by Prasad et al. (2018), who prepared a compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity (Prasad et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-[(3-fluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRRJRIDBYLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine |
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